molecular formula C17H20N2S B5708069 1-(2,6-Diethylphenyl)-3-phenylthiourea

1-(2,6-Diethylphenyl)-3-phenylthiourea

Cat. No.: B5708069
M. Wt: 284.4 g/mol
InChI Key: JJPFWXWDYUHKTD-UHFFFAOYSA-N
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Description

1-(2,6-Diethylphenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 2,6-diethylphenyl group and a phenyl group. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diethylphenyl)-3-phenylthiourea typically involves the reaction of 2,6-diethylaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

[ \text{2,6-Diethylaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diethylphenyl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and 2,6-diethylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl and 2,6-diethylphenyl groups.

Scientific Research Applications

1-(2,6-Diethylphenyl)-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,6-Diethylphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Diethylphenyl)-2-thiourea
  • N-(2,6-Diethylphenyl)maleimide
  • 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)quinoline-8-Carboxamide

Comparison

1-(2,6-Diethylphenyl)-3-phenylthiourea is unique due to its specific substitution pattern and the presence of both phenyl and 2,6-diethylphenyl groups. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the phenyl group can enhance its ability to participate in π-π interactions, while the 2,6-diethylphenyl group can influence its steric and electronic properties.

Properties

IUPAC Name

1-(2,6-diethylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPFWXWDYUHKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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